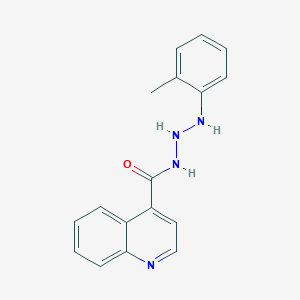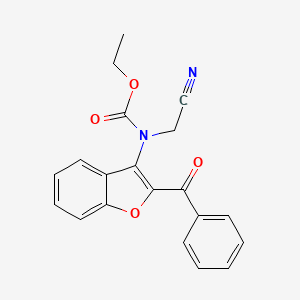
Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions, can be employed . Additionally, carbamate synthesis by carbamoylation is another method that can be utilized in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Eigenschaften
CAS-Nummer |
88737-34-2 |
|---|---|
Molekularformel |
C20H16N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C20H16N2O4/c1-2-25-20(24)22(13-12-21)17-15-10-6-7-11-16(15)26-19(17)18(23)14-8-4-3-5-9-14/h3-11H,2,13H2,1H3 |
InChI-Schlüssel |
FJMYNNUJEIDQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CC#N)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


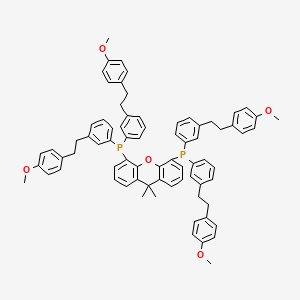
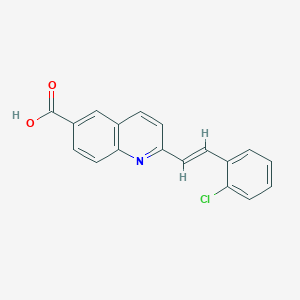
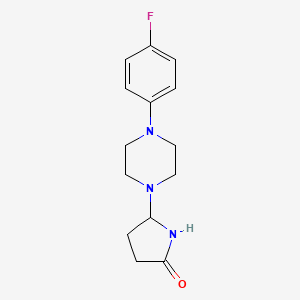
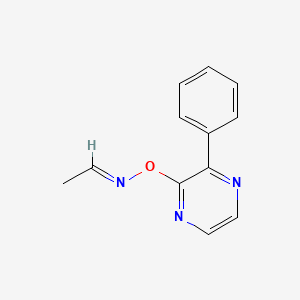
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)

![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
